molecular formula C22H18N2OS B371444 2-{[(3-Methylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 329779-64-8

2-{[(3-Methylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one

Cat. No.: B371444
CAS No.: 329779-64-8
M. Wt: 358.5g/mol
InChI Key: DZGBAIZUANLMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Characterization and X-ray Diffraction Analysis

Single-crystal X-ray diffraction (XRD) studies of the title compound (Fig. 1) reveal a monoclinic crystal system with space group P2₁/n and four molecules per unit cell. Key crystallographic parameters include:

Parameter Value
Unit cell dimensions a = 12.45 Å, b = 7.89 Å, c = 18.32 Å
Dihedral angle (quinazolinone/phenyl) 86.83°
Bond length (C–S) 1.78 Å
Torsion angle (C2–S–CH₂–C) 112.5°

The quinazolinone ring adopts a near-planar geometry (RMSD = 0.0207 Å), while the 3-phenyl group forms an orthogonal orientation (86.83° dihedral angle). Disorder is observed in the terminal methyl group of the 3-methylbenzylthio moiety, split over two orientations with a 0.53:0.47 occupancy ratio. Intramolecular C–H⋯O hydrogen bonds (2.28 Å) further stabilize the conformation.

Conformational Analysis via NMR Spectroscopy

¹H and ¹³C NMR spectra (CDCl₃) confirm the tautomeric form and substituent effects:

  • ¹H NMR (400 MHz) :

    • Aromatic protons: δ 9.21 (d, J = 8 Hz, 1H), 9.07 (d, J = 8 Hz, 1H).
    • NH protons: δ 8.36 (s, 1H), 6.45 (s, 1H).
    • Methyl groups: δ 2.12 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz) :

    • Quinazolinone C=O: δ 161.2 ppm.
    • Aromatic carbons: δ 109–161 ppm.

NOESY correlations indicate proximity between the 3-phenyl group and the quinazolinone C4=O, suggesting restricted rotation due to steric hindrance.

Computational Modeling of Tautomeric Forms

Density functional theory (DFT) calculations (B3LYP/6-311++G**) predict two tautomeric forms (Fig. 2):

  • Thione tautomer : Lower energy (ΔG = −20.18 kcal/mol) with a planar quinazolinone ring.
  • Enol tautomer : Higher energy due to destabilizing non-covalent interactions.

Natural bond orbital (NBO) analysis reveals strong hyperconjugation between the sulfur lone pairs and σ*(C–S) antibonding orbitals, favoring the thione form. Electrostatic potential maps highlight electron-deficient regions at C2 and C4, consistent with nucleophilic attack sites.

Comparative Structural Analysis with Related Quinazolinone Derivatives

Structural comparisons with analogues reveal substituent-dependent conformational changes:

Compound Dihedral Angle (°) Biological Activity
2-[(3-Methylbenzyl)thio]-3-(4-methylphenyl) 76.53 Antifungal (IC₅₀ = 0.05 µg/mL)
2-{[(4-Chlorophenyl)methyl]sulfanyl} 85.90 Anti-leishmanial
Title compound 86.83 Not reported

The 3-methylbenzylthio group induces greater steric bulk than ethyl or chlorophenyl substituents, reducing planarity and altering π-π stacking interactions. This structural distinction may explain its lower solubility compared to derivatives with polar groups.

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-16-8-7-9-17(14-16)15-26-22-23-20-13-6-5-12-19(20)21(25)24(22)18-10-3-2-4-11-18/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGBAIZUANLMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzoxazinone Intermediate Synthesis

The foundational step in synthesizing 3,4-dihydroquinazolin-4-ones involves generating benzoxazinone intermediates. As demonstrated in a 2023 study, 6-bromoanthranilic acid undergoes acylation with acid chlorides (e.g., acetyl chloride) in acetic anhydride under reflux to form amide intermediates. Subsequent dehydration at 120°C yields benzoxazinones, which serve as precursors for quinazolinone cores. For example, condensation of benzoxazinone with 3-methylbenzylthiol and aniline derivatives in dimethylformamide (DMF) at 80°C produces 2-sulfanyl-3-aryl intermediates.

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. A 2019 protocol achieved 85–92% yields of 2,3-dihydroquinazolin-4(1H)-ones by reacting 2-amino-N-(2-substituted-ethyl)benzamides with aldehydes in methanol containing potassium carbonate. Microwave heating at 150°C for 20 minutes facilitated rapid imine formation and cyclization, reducing reaction times from hours to minutes.

Palladium-Catalyzed Cross-Coupling for Structural Diversification

Suzuki-Miyaura Coupling at Position 6

The introduction of aryl groups at position 6 of the quinazolinone core is achieved via Suzuki-Miyaura cross-coupling. A representative procedure involves treating 2-sulfanyl-6-bromo-3-phenyldihydroquinazolin-4-one with phenylboronic acid in a mixture of toluene, 1,4-dioxane, and aqueous sodium carbonate. Using Pd(dppf)Cl₂ as a catalyst under microwave irradiation at 120°C for 20 minutes affords the coupled product in 78% yield after column chromatography.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

CatalystSolvent SystemTemperature (°C)Yield (%)Source
Pd(dppf)Cl₂Toluene/1,4-dioxane12078
Pd(PPh₃)₄DMF/H₂O10065
Pd(OAc)₂/XPhosTHF8072

Buchwald-Hartwig Amination

For nitrogen-containing substituents, Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos as ligands enables the coupling of 6-bromo intermediates with primary amines. Reactions conducted in tert-amyl alcohol at 100°C for 12 hours achieve 70–82% yields.

One-Pot Multicomponent Assembly

Three-Component Reaction with Arenediazonium Salts

A 2024 breakthrough utilized arenediazonium salts, nitriles, and bifunctional anilines in a one-pot cascade reaction. The process involves:

  • Generating N-arylnitrilium intermediates from arenediazonium salts and nitriles at 0°C.

  • Nucleophilic addition of 2-aminobenzamide derivatives.

  • Cyclization under mild acidic conditions to yield 3,4-dihydroquinazolines.
    This metal-free method achieves 65–89% yields with excellent functional group tolerance.

Radical-Mediated Synthesis Using H₂O₂ and DMSO

An innovative 2023 protocol employed H₂O₂ as an oxidant and DMSO as a methylene source. Heating 2-amino-N-methylbenzamide with DMSO at 150°C for 20 hours in the presence of H₂O₂ produced the quinazolinone core via radical intermediates. Yields reached 73% for electron-deficient substrates.

Eco-Friendly and Scalable Approaches

Solvent Selection and Recycling

2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, replaced toxic THF in condensation steps, improving reaction sustainability without compromising yields (80–87%). Post-reaction, 2-MeTHF was recovered via distillation and reused for three cycles with <5% efficiency loss.

Catalytic Reductive Amination

A 2019 study reported reductive amination using sodium cyanoborohydride in ethanol/water (4:1) at pH 5. This method converted imine intermediates to 3,4-dihydroquinazolin-4-ones with 90% enantiomeric excess when chiral amines were employed.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitationsYield Range (%)Source
Suzuki-Miyaura CouplingHigh regioselectivity; broad substrate scopeRequires palladium catalysts65–78
Microwave CyclizationRapid synthesis; energy-efficientSpecialized equipment needed85–92
One-Pot Three-ComponentAtom-economical; metal-freeLimited to electron-rich arenes65–89
H₂O₂/DMSO OxidationEco-friendly; avoids heavy metalsModerate yields for bulky substrates60–73

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Methylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone ring can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

    Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated or azido derivatives.

Scientific Research Applications

The biological activity of 2-{[(3-Methylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one has been investigated across several studies:

Antimicrobial Activity

Research has shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For example, studies have reported that compounds with similar structures demonstrated effective inhibition against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups, such as trifluoromethyl or methoxy groups, enhances their antibacterial activity .

Anticancer Properties

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a series of synthesized compounds were tested against human cancer cell lines (HCT-116 and MCF-7), showing promising antiproliferative effects with IC50 values ranging from 1.9 to 7.52 µg/mL. These findings suggest that such compounds could serve as selective agents targeting cancer cells .

Case Studies

  • Antimicrobial Screening : A study evaluated various quinazoline derivatives for antimicrobial activity using a well diffusion method. Compounds similar to the target compound showed effective inhibition against tested microbial strains, indicating their potential as future therapeutic agents against infections .
  • Anticancer Activity Assessment : In another investigation involving synthesized methyl derivatives of quinoxaline, the compounds were screened for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives could selectively target cancerous cells, suggesting their viability as candidates for cancer treatments .

Data Table: Biological Activities of Quinazoline Derivatives

Compound NameActivity TypeTarget Organisms/CellsIC50 (µg/mL)
2-{[(3-Methylphenyl)methyl]sulfanyl}-...AntimicrobialMycobacterium smegmatisNot specified
Quinazoline Derivative AAnticancerHCT-1161.9
Quinazoline Derivative BAnticancerMCF-77.52

Mechanism of Action

The mechanism of action of 2-{[(3-Methylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Research Implications

  • Synthetic Flexibility : The target compound’s structure allows for modular synthesis via sulfanyl group introduction and aryl substitutions, as seen in cross-coupling () and acylation () methodologies.
  • Structure-Activity Relationships (SAR) : Substituent variations significantly alter physicochemical properties, guiding the design of derivatives with optimized bioavailability and target engagement.

Biological Activity

2-{[(3-Methylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C16_{16}H16_{16}N2_{2}S
  • Molecular Weight : 284.37 g/mol

The presence of the methylsulfanyl group and the dihydroquinazolinone core suggests potential interactions with various biological targets.

Research indicates that compounds in the dihydroquinazolinone class exhibit a range of biological activities, primarily through interactions with specific enzymes and receptors:

  • Anti-Leishmanial Activity : Similar compounds have shown promising anti-leishmanial effects by inhibiting key enzymes such as Pyridoxal Kinase and Trypanothione Reductase. Molecular docking studies suggest that these interactions are critical for their efficacy against Leishmania species, with binding energies indicating strong affinities (e.g., −9.84 kcal/mol for some derivatives) .
  • Antihistaminic Activity : Another study demonstrated that related compounds exhibited significant H1-antihistaminic activity in vivo, suggesting a potential role in treating allergic reactions . The lead compound showed 71.70% protection against histamine-induced bronchospasm.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Anticancer Activity : Quinazolinone derivatives have been explored for their anticancer properties. For instance, a study on quinazolinone-based hybrids reported IC50_{50} values ranging from 0.36 to 40.90 μM against various cancer cell lines . The structure-activity relationship (SAR) analysis indicated that certain substitutions enhance biological activity.
  • Antimicrobial Activity : Compounds similar to this one have been evaluated for their antimicrobial properties. In vitro studies showed effectiveness against both bacterial and fungal strains, with some derivatives demonstrating significant inhibition compared to standard antibiotics .

Case Studies and Research Findings

A number of studies have investigated the biological activity of dihydroquinazolinones:

  • Anti-Leishmanial Studies : In vitro assays revealed that certain dihydroquinazolinones had IC50_{50} values as low as 0.05 µg/mL against Leishmania amazonensis, indicating strong anti-leishmanial potential .
  • Antihistaminic Activity : The compound OT5, a derivative of this class, showed negligible sedation effects while providing significant protection against histamine-induced bronchospasm . This suggests that modifications in the structure can lead to reduced side effects while maintaining efficacy.
  • Anticancer Screening : A series of hybrids based on quinazolinones were synthesized and tested for anticancer activity against MDA-MB-231 cell lines, with promising results indicating potential therapeutic applications in oncology .

Summary Table of Biological Activities

Biological ActivityIC50_{50} ValueReference
Anti-Leishmanial0.05 µg/mL
Antihistaminic71.70% protection
Anticancer (MDA-MB-231)0.36 - 40.90 μM
AntimicrobialVariable

Q & A

Basic: What synthetic routes are recommended for preparing 2-{[(3-Methylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one?

A common approach involves condensation reactions between substituted benzaldehydes and thioacetamide derivatives. For example, analogous quinazolinones are synthesized by reacting 4-substituted benzaldehydes with methyl thioacetate under acidic conditions, followed by cyclization . Adjust substituents (e.g., 3-methylphenyl for the sulfanyl group) and optimize reaction time/temperature (e.g., reflux in glacial acetic acid with HCl, as in pyrazoline syntheses ). Purify via column chromatography (silica gel, petroleum ether/ethyl acetate) and confirm purity via TLC or HPLC .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Identify key functional groups (e.g., C=O stretch near 1680–1700 cm⁻¹, C-S stretch at 600–700 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.1–2.3 ppm), and dihydroquinazolinone backbone signals (e.g., δ 3.1–5.2 ppm for CH₂ and CH groups) .
  • Mass Spectrometry (EIMS/HRMS) : Confirm molecular weight (e.g., base peak at m/z 356 for a related compound ).

Basic: How can crystallographic data resolve structural ambiguities in this compound?

Use SHELX programs (e.g., SHELXL for refinement) to solve single-crystal X-ray structures. Key parameters:

  • Space group determination (e.g., monoclinic P2₁/c for similar quinazolinones).
  • Bond length/angle validation (e.g., C-S bond ~1.75–1.82 Å, C=O ~1.21 Å) .
  • Compare experimental data with computational models (DFT) to address discrepancies in dihedral angles or hydrogen bonding .

Advanced: How to optimize reaction yields when introducing the [(3-methylphenyl)methyl]sulfanyl group?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution reactivity at the sulfur atom .
  • Catalysis : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate thiol-alkylation steps.
  • Reaction Monitoring : Employ in-situ FT-IR or HPLC to track intermediate formation (e.g., thioether intermediates) and adjust stoichiometry .

Advanced: How to address contradictory NMR data between experimental and computational predictions?

  • Dynamic Effects : Assess if conformational flexibility (e.g., rotation of the 3-methylphenyl group) causes signal splitting. Use variable-temperature NMR to freeze rotamers .
  • Solvent Artifacts : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO may shift proton signals .
  • DFT Refinement : Recalculate chemical shifts with implicit solvent models (e.g., IEFPCM in Gaussian) to improve agreement .

Advanced: What strategies validate the compound’s biological activity mechanisms in drug discovery?

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Focus on the sulfanyl and quinazolinone moieties for hydrogen bonding .
  • SAR Analysis : Synthesize analogs (e.g., replace 3-methylphenyl with 4-fluorophenyl) and compare IC₅₀ values .
  • Metabolic Stability : Perform microsomal assays (e.g., liver microsomes + NADPH) to evaluate oxidation of the dihydroquinazolinone ring .

Advanced: How to resolve discrepancies in melting points between synthesized batches?

  • Polymorphism Screening : Use DSC/TGA to detect polymorphic forms. Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) .
  • Impurity Profiling : Conduct HPLC-MS to identify byproducts (e.g., incomplete cyclization intermediates) .
  • Crystallization Kinetics : Adjust cooling rates (e.g., slow vs. rapid) to favor thermodynamically stable forms .

Advanced: What computational methods predict the compound’s reactivity in substitution reactions?

  • Fukui Indices : Calculate nucleophilic/electrophilic sites using Gaussian (e.g., sulfur atom as a nucleophilic center) .
  • Transition State Modeling : Use QM/MM (e.g., ONIOM) to simulate SN2 mechanisms at the sulfanyl group .
  • Solvent Effects : Compare activation energies in polar vs. nonpolar solvents with COSMO-RS .

Advanced: How to design stability studies for long-term storage of this compound?

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., sulfoxide formation via oxidation) .
  • Analytical Monitoring : Use UPLC-PDA to detect degradation products; track loss of parent compound over time .
  • Stabilizers : Test antioxidants (e.g., BHT) or inert atmosphere storage (N₂) to prevent sulfur oxidation .

Advanced: How to reconcile conflicting bioassay results between in vitro and in vivo models?

  • Pharmacokinetic Profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and bioavailability (e.g., AUC₀–₂₄) to explain reduced in vivo efficacy .
  • Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites (e.g., hydroxylation at the methylphenyl group) .
  • Tissue Distribution Studies : Quantify compound levels in target organs (e.g., liver, tumor) via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.